N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c1-9-3-2-4-10(7-9)14(19)18-15-17-12-6-5-11(16)8-13(12)20-15/h2-8H,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKURUAXQACORJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Acyl Chloride Intermediate
The most widely reported method involves a two-step synthesis starting with the preparation of 6-fluoro-1,3-benzothiazol-2-amine, followed by amide bond formation with 3-methylbenzoyl chloride.
Reaction Mechanism :
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Step 1 : Synthesis of 6-fluoro-1,3-benzothiazol-2-amine via cyclocondensation of 2-amino-4-fluorothiophenol with cyanogen bromide.
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Step 2 : Condensation with 3-methylbenzoyl chloride in anhydrous pyridine or dimethylformamide (DMF) at 0–25°C under inert atmosphere.
Key Parameters :
-
Molar Ratio : 1:1.2 (amine:acyl chloride) to minimize unreacted starting material.
-
Solvent : Pyridine acts as both solvent and base, neutralizing HCl byproduct.
Table 1: Comparison of Amide Coupling Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| None (Pyridine) | Pyridine | 0–25 | 4 | 68 | 92 |
| DMAP | DMF | 25 | 3 | 75 | 95 |
| Triethylamine | THF | 0–10 | 6 | 62 | 90 |
DMAP (4-dimethylaminopyridine) enhances reactivity by stabilizing the acyl chloride intermediate, improving yields to 75%.
One-Pot Cyclocondensation Approach
An alternative one-pot method combines 2-amino-4-fluorothiophenol, 3-methylbenzoic acid, and a coupling agent like PCl₃ or POCl₃.
Procedure :
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React 2-amino-4-fluorothiophenol (1 eq) with 3-methylbenzoic acid (1.1 eq) in PCl₃ (3 eq) at reflux (80°C) for 6 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.
Advantages :
-
Eliminates isolation of intermediates.
-
Reduces reaction time by 30% compared to stepwise methods.
Challenges :
-
Over-chlorination side reactions necessitate careful stoichiometry.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Controlled studies reveal that maintaining temperatures below 25°C during acyl chloride addition minimizes decomposition of the fluoro-benzothiazole ring. Polar aprotic solvents (DMF, DMSO) enhance solubility but may require longer reaction times.
Table 2: Solvent Impact on Yield and Purity
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 75 | 95 |
| THF | 7.5 | 62 | 90 |
| Acetonitrile | 37.5 | 70 | 93 |
Catalytic Enhancements
Recent advances employ ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrachloroferrate) or fluorophosphoric acid to accelerate cyclocondensation.
Example Protocol :
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Catalyst : 0.5 eq 1-butyl-3-methylimidazolium tetrachloroferrate(III).
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Conditions : Ethanol, reflux, 1.3 hours.
Mechanistic Insight :
Ionic liquids stabilize transition states via electrostatic interactions, reducing activation energy.
Purification and Isolation Techniques
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane gradients (30:70 to 50:50) effectively separates the target compound from unreacted starting materials and byproducts.
Typical Elution Profile :
Recrystallization
Methanol or ethanol recrystallization yields crystals with >99% purity, as confirmed by HPLC.
Optimized Conditions :
-
Solvent : Methanol (10 mL/g).
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Temperature : 4°C for 12 hours.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Table 3: Key Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 2.42 (s) | 3-methylbenzoyl CH₃ |
| ¹³C NMR | 165.8 ppm | Amide carbonyl |
| ¹⁹F NMR | -112.3 ppm | C6-Fluoro substitution |
Challenges and Mitigation Strategies
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H11FN2OS
- CAS Number : 476297-62-8
The presence of a fluorine atom and a benzamide group enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can effectively inhibit various bacterial strains.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus, Escherichia coli | 5 µg/mL |
| N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide | Pseudomonas aeruginosa, Bacillus subtilis | 10 µg/mL |
| N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide | Klebsiella pneumoniae, Salmonella typhi | 8 µg/mL |
This table illustrates that this compound has comparable MIC values to other derivatives in its class, indicating its potential effectiveness against both Gram-positive and Gram-negative bacteria .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or proliferation.
- Disruption of Cellular Processes : By interacting with cellular pathways, it can disrupt essential biological processes in microorganisms or cancer cells.
For example, related compounds have been shown to inhibit the activity of β-ketoacyl-acyl carrier protein synthase III (ecKAS III), an enzyme crucial for bacterial fatty acid synthesis .
Study on Antibacterial Efficacy
A study conducted by Shanmugam et al. focused on the synthesis and evaluation of various benzothiazole derivatives, including this compound. The results indicated that this compound demonstrated significant antibacterial activity against clinical strains of bacteria such as Staphylococcus aureus and Escherichia coli. The MIC values obtained were notably lower than those for standard antibiotics like ampicillin .
Anticancer Properties
In addition to its antibacterial effects, preliminary studies suggest that this compound may possess anticancer properties. Research has indicated that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Halogen Substitution
N-(4-Chloro-1,3-benzothiazol-2-yl)-3-methylbenzamide (CAS 723254-97-5)
- Structural Difference : Chlorine at the 4-position of the benzothiazole instead of fluorine at the 6-position.
- Impact :
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide (6265-71-0)
- Structural Difference : Sulfonyl-piperidine group at the 4-position of the benzamide.
- Increased molecular weight (468.5 g/mol) suggests altered pharmacokinetics .
Substitution on the Benzamide Moiety
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide (723757-79-7)
- Structural Difference : Ethoxy group at the 6-position of benzothiazole and trifluoromethyl at the benzamide’s 4-position.
- Impact: Trifluoromethyl’s strong electron-withdrawing effect increases metabolic stability but may reduce solubility.
N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
Complex Heterocyclic Derivatives
N-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide (873081-20-0)
- Structural Difference : Chromene-carboxamide fused to the benzothiazole.
- Impact :
Imidazolidine-trione Derivatives (e.g., Compound 3f)
- Structural Difference : Imidazolidine-trione ring linked to the benzothiazole.
- Fluorine’s coupling constants (e.g., $^3J_{F-H} = 11.7 \, \text{Hz}$) indicate strong electronic effects on NMR profiles .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| Target Compound | ~300 | Not reported | 6-Fluoro, 3-methyl |
| N-(4-Chloro-...-3-methylbenzamide | 302.78 | Not reported | 4-Chloro, 3-methyl |
| 3-Fluoro-N-[4-tert-butyl-thiazol-2-yl] | 318.38 | Not reported | 3-Fluoro, tert-butyl |
| Compound 3f (imidazolidine-trione) | 434.41 | 172–173 | 6-Fluoro, cyanophenyl, trione |
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve metabolic stability and bioavailability compared to chlorine .
- Methyl vs. Trifluoromethyl : Methyl groups enhance lipophilicity, favoring membrane permeability, while trifluoromethyl groups improve stability but reduce solubility .
Q & A
Q. Key Challenges :
- Managing reactivity of the fluoro-substituted benzothiazole ring.
- Avoiding hydrolysis of the benzamide group during workup .
Which analytical techniques are critical for characterizing this compound?
Level: Basic
Answer:
Essential methods include:
NMR spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the benzothiazole and benzamide groups (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- ¹⁹F NMR : Verify fluorine substitution (single peak near -110 ppm for 6-fluoro position) .
Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 315.08) .
Elemental analysis : Ensure stoichiometric C/H/N/S/F ratios (±0.4% tolerance) .
Note : Purity assessment via HPLC (C18 column, acetonitrile/water) is recommended for batch consistency .
How can reaction conditions be optimized to improve synthesis yield?
Level: Advanced
Answer:
Yield optimization requires systematic parameter screening:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF or THF | ↑ Solubility |
| Temperature | 0–5°C (coupling), 25°C (stir) | ↓ Side reactions |
| Equivalents | 1.1 eq acyl chloride | ↑ Conversion |
| Catalyst | DMAP (5 mol%) | ↑ Reaction rate |
Case Study : A related benzothiazole-amide achieved 78% yield using DMAP in DMF at 0°C . For N-(6-fluoro...benzamide, analogous conditions are recommended, with post-reaction quenching in NaHCO₃ to neutralize excess HCl .
What strategies address discrepancies in biological activity data across studies?
Level: Advanced
Answer:
Contradictory bioassay results (e.g., IC₅₀ variability) may arise from:
Purity differences : Impurities (>5%) can skew activity; validate via HPLC and DSC .
Assay conditions :
- Buffer pH (e.g., 7.4 vs. 6.8 alters protonation states).
- Solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .
Structural analogs : Compare activity of 6-fluoro vs. 4-fluoro derivatives (e.g., 6-F substitution enhances target binding in similar compounds ).
Q. Resolution Workflow :
- Re-test compounds under standardized protocols.
- Use crystallography (e.g., X-ray) to confirm stereochemistry .
How can computational methods elucidate the mechanism of action?
Level: Advanced
Answer:
Molecular docking : Predict binding to targets (e.g., PFOR enzyme) using AutoDock Vina. Fluorine’s electronegativity may enhance H-bonding with active-site residues .
DFT calculations : Analyze electron density maps to identify reactive sites (e.g., benzothiazole’s sulfur atom as a nucleophilic hotspot) .
MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) .
Example : A benzothiazole derivative showed a binding energy of -8.2 kcal/mol to PFOR via docking, validated by enzymatic assays .
What are the structure-activity relationships (SAR) for benzothiazole ring modifications?
Level: Advanced
Answer:
Key SAR insights from related compounds:
Fluoro position : 6-F substitution (vs. 4-F) improves metabolic stability (t₁/₂ ↑ 2.3x in microsomal assays) .
Benzamide substituents :
- 3-Methyl enhances lipophilicity (logP 2.8 vs. 2.1 for unsubstituted).
- Electron-withdrawing groups (e.g., NO₂) reduce activity .
Heterocyclic fusion : Tetrahydrothieno-pyridine hybrids (as in ) show 10x higher potency against kinase targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
